Quantitative Biological Activity Data is Currently Absent from the Public Domain
An exhaustive search of primary research, patents, and authoritative databases reveals no quantitative biological activity data for N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide. Claims from non-authoritative sources (e.g., vendor sites) referencing 'CPTH6' are demonstrably false, as CPTH6 (CAS 1099614-81-9) is a well-characterized thiazole-derivative Gcn5/pCAF inhibitor, not an oxalamide [1]. Therefore, no head-to-head comparison or quantified difference with any comparator can be established in any functional assay. This evidence item formally downgrades all potential claims of biological differentiation to 'unsubstantiated' pending primary data generation.
| Evidence Dimension | Biological Activity (Functional potency, e.g., IC50, Ki, Kd) |
|---|---|
| Target Compound Data | No publicly available data found in primary literature, patent examples, or authoritative databases (PubChem, ChEMBL, BindingDB). |
| Comparator Or Baseline | Closest structural analogs (e.g., N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide or other non-annulated thiophenylamides) also lack publicly available comparative data for this specific scaffold. |
| Quantified Difference | Not calculable (N/A). The foundational quantitative data required for a comparison is absent for the target compound. |
| Conditions | N/A (No validated assay/system context found). |
Why This Matters
The absence of data prevents any scientific justification for selecting this compound over another based on potency, selectivity, or efficacy, making its procurement purely based on structural identity for use as a novel chemical starting point or analytical standard.
- [1] Chimentı, F.; et al. CPTH6, a Thiazole Derivative, Induces Histone Hypoacetylation and Apoptosis in Human Leukemia Cells. Clinical Cancer Research, 2011. Note: This paper unequivocally identifies the thiazole compound as CPTH6, not the target oxalamide. View Source
